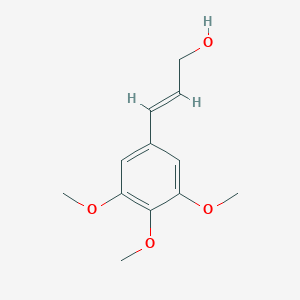

3,4,5-Trimethoxycinnamyl alcohol

Description

Properties

IUPAC Name |

(E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-14-10-7-9(5-4-6-13)8-11(15-2)12(10)16-3/h4-5,7-8,13H,6H2,1-3H3/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZDDMDAKGIRCPP-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C=CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1OC)OC)/C=C/CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101284458 | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30273-62-2, 1504-56-9 | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30273-62-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,5-Trimethoxycinnamyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001504569 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4,5-Trimethoxycinnamic alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101284458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,4,5-trimethoxycinnamyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.663 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3,4,5-Trimethoxycinnamyl Alcohol: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamyl alcohol, also known as sinapyl alcohol, is a phenylpropanoid, a class of organic compounds synthesized by plants from the amino acid phenylalanine.[1] As a derivative of cinnamyl alcohol, it is characterized by the presence of three methoxy groups attached to the phenyl ring.[1] This substitution pattern significantly influences its chemical properties and biological activities. This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, with a focus on providing practical insights for researchers in chemistry and drug development.

Chemical Structure and Properties

This compound is a member of the methoxybenzenes and the broader class of phenylpropanoids.[1] The molecule consists of a benzene ring substituted with three methoxy groups at positions 3, 4, and 5, and a propenol group at position 1. The IUPAC name for this compound is (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol.[1]

Caption: Chemical structure of this compound.

The presence of the hydroxyl group and the methoxy groups, along with the conjugated double bond, dictates the reactivity and potential biological interactions of this molecule.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄ | [1] |

| Molecular Weight | 224.25 g/mol | [1] |

| Appearance | Not specified, likely a solid or viscous liquid | |

| Solubility | Estimated water solubility: 7380 mg/L @ 25 °C | [2] |

| CAS Number | 30273-62-2 | [1] |

Synthesis and Reactions

The synthesis of this compound can be achieved through a multi-step process starting from commercially available precursors. A common and efficient route involves the Wittig or Horner-Wadsworth-Emmons olefination of 3,4,5-trimethoxybenzaldehyde, followed by the reduction of the resulting cinnamate ester or cinnamaldehyde.

Experimental Protocol: Synthesis via Reduction of Ethyl 3,4,5-Trimethoxycinnamate

This protocol outlines the reduction of an intermediate, ethyl 3,4,5-trimethoxycinnamate, using lithium aluminum hydride (LiAlH₄), a powerful reducing agent.[3]

Step 1: Synthesis of Ethyl 3,4,5-Trimethoxycinnamate (Wittig Reaction)

-

Reactants: 3,4,5-Trimethoxybenzaldehyde, triethyl phosphonoacetate, and a base such as sodium ethoxide.

-

Procedure: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3,4,5-trimethoxybenzaldehyde in a suitable anhydrous solvent like tetrahydrofuran (THF). Add an equimolar amount of triethyl phosphonoacetate. Slowly add the base to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 3,4,5-trimethoxycinnamate. Purify the product by column chromatography on silica gel.

Step 2: Reduction to this compound

-

Reactant: Ethyl 3,4,5-trimethoxycinnamate, Lithium Aluminum Hydride (LiAlH₄).

-

Procedure: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, prepare a suspension of LiAlH₄ in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C in an ice bath. Dissolve the purified ethyl 3,4,5-trimethoxycinnamate from Step 1 in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel. After the addition is complete, allow the reaction mixture to stir at room temperature for a few hours. Monitor the reaction progress by TLC.

-

Work-up and Purification: Carefully quench the reaction by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining a low temperature. This procedure is crucial for the safe decomposition of excess LiAlH₄ and results in a granular precipitate that is easy to filter.[4] Filter the resulting solid and wash it thoroughly with THF or diethyl ether. Combine the organic filtrates and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Caption: Synthetic workflow for this compound.

Spectroscopic Characterization

The structural elucidation of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinylic protons of the propenol side chain, the methylene protons adjacent to the hydroxyl group, and the protons of the three methoxy groups. The aromatic protons typically appear as a singlet due to their symmetrical environment. The vinylic protons will exhibit characteristic coupling constants for a trans configuration. The hydroxyl proton will appear as a broad singlet, and its chemical shift can be concentration-dependent.

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon environments in the molecule. The aromatic carbons will have distinct chemical shifts, with the oxygenated carbons appearing at lower field. The carbons of the propenol side chain and the methoxy groups will also have characteristic signals.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for its functional groups. A broad and strong absorption band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibration of the alcohol group.[5] The C-H stretching vibrations of the aromatic ring and the alkene will appear around 3000-3100 cm⁻¹. The C=C stretching of the alkene and the aromatic ring will be observed in the 1500-1650 cm⁻¹ region. Strong C-O stretching bands for the alcohol and the ether linkages will be present in the fingerprint region (1000-1300 cm⁻¹).

Mass Spectrometry (MS)

The mass spectrum, typically obtained using Electron Ionization (EI), will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 224). The fragmentation pattern will be influenced by the stability of the aromatic ring and the functional groups. Common fragmentation pathways include the loss of a hydrogen atom, a water molecule from the alcohol group, and methyl radicals from the methoxy groups.[6] A prominent fragment would be the tropylium-like ion resulting from benzylic cleavage.

Potential Applications in Research and Drug Development

While research on this compound itself is not as extensive as for some of its derivatives, its structural features suggest several promising areas of investigation for drug development professionals.

Antioxidant Activity

The presence of methoxy groups on the aromatic ring suggests that this compound may possess antioxidant properties. Phenolic compounds are well-known for their ability to scavenge free radicals. The antioxidant capacity can be evaluated using standard in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the FRAP (Ferric Reducing Antioxidant Power) assay.[7][8]

Experimental Protocol: DPPH Radical Scavenging Assay

-

Preparation of DPPH solution: Prepare a stock solution of DPPH in methanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

-

Assay Procedure: Add various concentrations of this compound to the DPPH working solution.

-

Incubation: Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measurement: Measure the absorbance at 517 nm using a spectrophotometer.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Antimicrobial Properties

Cinnamic acid and its derivatives have been reported to exhibit antimicrobial activity against a range of bacteria and fungi.[9][10] The lipophilicity conferred by the methoxy groups in this compound may enhance its ability to penetrate microbial cell membranes. The antimicrobial efficacy can be determined by measuring the Minimum Inhibitory Concentration (MIC) against various pathogenic microorganisms using broth microdilution or agar dilution methods.

Caption: Experimental workflow for determining antimicrobial activity.

Safety and Handling

-

Hazard Identification: May cause skin and eye irritation, and respiratory tract irritation.[11]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side-shields, and a lab coat. Use in a well-ventilated area or under a fume hood.[12]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable compound for researchers in the fields of synthetic chemistry, natural products, and drug discovery. Its well-defined structure and the presence of multiple functional groups make it an interesting target for synthesis and a potential platform for the development of new therapeutic agents. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, an outline of its spectroscopic characterization, and a discussion of its potential applications, with the aim of facilitating further research and innovation in this area.

References

-

The Good Scents Company. 3',4',5'-trimethoxycinnamyl alcohol. Available from: [Link]

-

ResearchGate. (PDF) Methods for determining in vitro antioxidant activity: Methodologies for the DPPH, FRAP, and H2O2 assays. Available from: [Link]

-

Metasci. Safety Data Sheet 3,4,5-Trimethoxybenzyl alcohol. Available from: [Link]

-

University of Cambridge. Experiment 5 Reductions with Lithium Aluminium Hydride. Available from: [Link]

-

Potravinarstvo Slovak Journal of Food Sciences. Selected in vitro methods to determine antioxidant activity of hydrophilic/lipophilic substances. Available from: [Link]

-

PubChem. This compound. Available from: [Link]

-

Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Available from: [Link]

-

MDPI. DPPH Radical Scavenging Assay. Available from: [Link]

-

ResearchGate. In vitro antioxidant activity measured with the DPPH, FRAP, and ABTS... Available from: [Link]

-

E3S Web of Conferences. Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb. Available from: [Link]

-

YouTube. Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. Available from: [Link]

-

Rhodium.ws. Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. Available from: [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. Available from: [Link]

-

ResearchGate. Antimicrobial activity (MIC values in mg/mL) of compounds. Available from: [Link]

-

designer-drug.com. 3,4,5-Trimethoxybenzaldehyde Synthesis. Available from: [Link]

-

YouTube. LiAlH4 Reduction, Ester To Alcohol Mechanism | Organic Chemistry. Available from: [Link]

-

PrepChem.com. Synthesis of 3, 4, 5-trimethoxybenzaldehyde. Available from: [Link]

-

Erowid. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Available from: [Link]

-

PubMed. Antibacterial and Potentiating Activity of 3-Methoxycinnamic Acid on Antibiotics: An In Vitro and In Silico Approach. Available from: [Link]

-

The Royal Society of Chemistry. Supporting information. Available from: [Link]

-

Rhodium.ws. 3,4,5-Trimethoxybenzaldehyde from Gallic Acid (and other Alkoxybenzaldehydes). Available from: [Link]

-

Chemguide. interpreting C-13 NMR spectra. Available from: [Link]

-

ResearchGate. Antibacterial and Antibiotic‐Enhancing Activity of 3‐Hydroxy‐4‐methoxycinnamic Acid: Experimental Data and In Silico Predictions. Available from: [Link]

-

SpectraBase. 3,4,5-Trimethoxycinnamic acid - Optional[13C NMR] - Chemical Shifts. Available from: [Link]

-

ResearchGate. Table 2 : Relative abundances of ions in the EI mass spectra of 2, 3, 4, 5. Available from: [Link]

-

Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. Available from: [Link]

-

ResearchGate. Antibacterial and Potentiating Activity of 3-Methoxycinnamic Acid on Antibiotics: An In Vitro and In Silico Approach. Available from: [Link]

-

University of Wisconsin-Madison. 13C-NMR. Available from: [Link]

-

YouTube. Strong Reductions using Lithium Aluminum Hydride (LAH). Available from: [Link]

-

NC State University Libraries. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry. Available from: [Link]

-

ResearchGate. 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. Available from: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Specac Ltd. Interpreting Infrared Spectra. Available from: [Link]

-

Iowa State University. NMR Coupling Constants. Available from: [Link]

-

Oregon State University. 13C NMR Chemical Shift. Available from: [Link]

-

University of California, Los Angeles. Mass Spectrometry: Fragmentation. Available from: [Link]

-

Indonesian Journal of Science & Technology. How to Read and Interpret FTIR Spectroscope of Organic Material. Available from: [Link]

-

Scribd. Mass Spectrometry: Fragmentation Patterns | PDF | Ester | Amine. Available from: [Link]

Sources

- 1. This compound | C12H16O4 | CID 6436306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3',4',5'-trimethoxycinnamyl alcohol, 30273-62-2 [thegoodscentscompany.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. researchgate.net [researchgate.net]

- 8. acs.fchpt.stuba.sk [acs.fchpt.stuba.sk]

- 9. Antibacterial and potentiating activity of 3-methoxycinnamic acid on antibiotics: an in vitro and in silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. sds.metasci.ca [sds.metasci.ca]

- 12. chemscene.com [chemscene.com]

A Technical Guide to the Natural Sources and Isolation of 3,4,5-Trimethoxycinnamyl Alcohol

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,4,5-Trimethoxycinnamyl alcohol, a phenylpropanoid derivative, is a naturally occurring compound that has garnered interest within the scientific community for its potential pharmacological applications. As a substituted (E)-cinnamyl alcohol, its structure is characterized by a propenyl alcohol chain attached to a benzene ring with methoxy groups at the 3, 4, and 5 positions.[1] This substitution pattern is a recurring motif in a variety of bioactive natural products. This guide provides a comprehensive overview of the principal natural sources of this compound and delineates a robust, field-proven methodology for its isolation and characterization, designed to support researchers in the fields of natural product chemistry, pharmacology, and drug discovery.

Natural Provenance of this compound

This compound and its related derivatives are biosynthesized by a diverse range of plant species. The distribution of this compound underscores its potential ecological and therapeutic significance. Key botanical sources include:

-

Polygala tenuifolia (Yuan Zhi): The roots of this plant, a staple in Traditional Chinese Medicine, are a rich reservoir of phenylpropanoids and their glycosides.[2] While many studies focus on the corresponding 3,4,5-trimethoxycinnamic acid and its esters, the alcohol form is also a constituent.

-

Eleutherococcus senticosus (Siberian Ginseng): This adaptogenic herb is known for its complex phytochemical profile, which includes a variety of phenylpropanoids.[3][4][5] The presence of cinnamyl alcohol derivatives makes it a viable source for isolation.

-

Other Documented Sources: The compound has also been reported in Perilla frutescens, Juniperus thurifera, the bark of the cinnamon tree, Acorus gramineus, and Myristica fragrans.[1]

Isolation and Purification Protocol: A Step-by-Step Methodology

The following protocol is a synthesized, robust procedure for the isolation and purification of this compound from a suitable plant source, such as the dried roots of Polygala tenuifolia or Eleutherococcus senticosus. This methodology is predicated on established principles of phytochemical extraction and chromatographic separation of phenylpropanoids.[6][7]

Part 1: Extraction

The initial step involves the exhaustive extraction of the target compound from the dried and powdered plant material. The choice of solvent is critical and is based on the polarity of this compound.

Experimental Protocol:

-

Material Preparation: The dried roots of the selected plant are ground into a fine powder to maximize the surface area for solvent penetration.

-

Solvent Extraction:

-

A 500 g aliquot of the powdered plant material is subjected to reflux extraction with a 75% aqueous ethanol solution (1:10 w/v).

-

The mixture is heated in a boiling water bath and refluxed for 4 hours.

-

This extraction process is repeated three times to ensure the comprehensive removal of the desired compounds.

-

-

Concentration: The ethanolic extracts are combined and filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Part 2: Solvent Partitioning

To enrich the fraction containing this compound, the crude extract is subjected to sequential liquid-liquid partitioning with solvents of increasing polarity.

Experimental Protocol:

-

Suspension: The concentrated crude extract is suspended in deionized water.

-

Sequential Partitioning: The aqueous suspension is transferred to a separatory funnel and partitioned sequentially with:

-

n-Hexane (to remove non-polar constituents like fats and waxes)

-

Dichloromethane (to extract compounds of intermediate polarity)

-

Ethyl acetate (to isolate moderately polar compounds, including the target alcohol)

-

-

Fraction Collection: Each solvent fraction is collected separately. The ethyl acetate fraction, which is expected to be enriched with this compound, is retained for further purification.

-

Concentration: The ethyl acetate fraction is concentrated in vacuo to yield a dried, enriched extract.

Part 3: Chromatographic Purification

The final stage of isolation involves the use of column chromatography to separate this compound from other compounds in the enriched ethyl acetate fraction.

Experimental Protocol:

-

Column Preparation: A glass column is packed with silica gel (60-120 mesh) using a slurry method with n-hexane.

-

Sample Loading: The dried ethyl acetate extract is adsorbed onto a small amount of silica gel and carefully loaded onto the top of the prepared column.

-

Gradient Elution: The column is eluted with a solvent system of increasing polarity, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate. A typical gradient elution profile is as follows:

-

n-Hexane (100%)

-

n-Hexane:Ethyl Acetate (9:1)

-

n-Hexane:Ethyl Acetate (8:2)

-

n-Hexane:Ethyl Acetate (7:3)

-

n-Hexane:Ethyl Acetate (1:1)

-

Ethyl Acetate (100%)

-

-

Fraction Collection and Monitoring: Fractions are collected sequentially and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualized under UV light (254 nm) and/or with a suitable staining reagent (e.g., vanillin-sulfuric acid).

-

Isolation of Pure Compound: Fractions exhibiting a single spot corresponding to the expected Rf value of this compound are pooled. The solvent is then evaporated under reduced pressure to yield the purified compound.

Caption: Workflow for the isolation of this compound.

Structural Elucidation and Characterization

The identity and purity of the isolated this compound must be confirmed through spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of the isolated compound.

Expected ¹H NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~6.60 | s | 2H | Aromatic protons |

| ~6.50 | d, J ≈ 16 Hz | 1H | Vinylic proton |

| ~6.25 | dt, J ≈ 16, 6 Hz | 1H | Vinylic proton |

| ~4.30 | d, J ≈ 6 Hz | 2H | -CH₂OH |

| ~3.85 | s | 9H | -OCH₃ |

| ~1.50 | br s | 1H | -OH |

Expected ¹³C NMR Data (in CDCl₃):

| Chemical Shift (δ) ppm | Assignment |

| ~153.5 | C3, C5 |

| ~137.5 | C4 |

| ~132.0 | C1 |

| ~131.0 | Vinylic CH |

| ~125.0 | Vinylic CH |

| ~103.0 | C2, C6 |

| ~63.5 | -CH₂OH |

| ~61.0 | C4-OCH₃ |

| ~56.0 | C3, C5-OCH₃ |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Expected MS Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z 224

-

Key Fragment Ions: The fragmentation of cinnamyl alcohols often involves the loss of water (M-18), a hydroxyl radical (M-17), or cleavage of the side chain. For aromatic alcohols, a prominent molecular ion peak is typically observed due to the stability of the aromatic ring.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands (cm⁻¹):

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500-3200 | Strong, Broad | O-H stretch (hydroxyl group) |

| 3100-3000 | Medium | =C-H stretch (alkene, aromatic) |

| 3000-2850 | Medium | C-H stretch (alkane) |

| 1650-1600 | Medium | C=C stretch (alkene) |

| 1600-1450 | Medium | C=C stretch (aromatic ring) |

| 1320-1000 | Strong | C-O stretch (alcohol, ether) |

Conclusion

This technical guide provides a comprehensive framework for the isolation and characterization of this compound from its natural sources. The detailed protocols for extraction, partitioning, and chromatographic purification, coupled with the expected spectroscopic data, offer a valuable resource for researchers. The successful isolation and characterization of this and other related phenylpropanoids are crucial for advancing our understanding of their biological activities and for the potential development of new therapeutic agents.

References

-

The isolation of eleutherococcus senticosus constituents by centrifugal partition chromatography and their quantitative determination by high performance liquid chromatography. (1991). Semantic Scholar. [Link]

-

The isolation of eleutherococcus senticosus constituents by centrifugal partition chromatography and their quantitative determination by high performance liquid chromatography. Portal de Periódicos da CAPES. [Link]

-

The Chemical Characterization of Eleutherococcus senticosus and Ci-wu-jia Tea Using UHPLC-UV-QTOF/MS. (2019). NIH. [Link]

-

Comprehensive Analysis of Eleutherococcus senticosus (Rupr. & Maxim.) Maxim. Leaves Based on UPLC-MS/MS: Separation and Rapid Qualitative and Quantitative Analysis. PMC - PubMed Central. [Link]

-

This compound | C12H16O4 | CID 6436306. PubChem. [Link]

-

Chromatogram of Eleutherococcus senticosus fruit and reference... ResearchGate. [Link]

-

Table of Contents. The Royal Society of Chemistry. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Isolation of flavonoids from the aerial parts of Polygala tenuifolia Willd. and their antioxidant activities. Journal of Chinese Pharmaceutical Sciences. [Link]

-

MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

- Method for preparing cinnamyl alcohol.

-

Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts. MDPI. [Link]

-

Proton NMR chemical shifts and coupling constants for brain metabolites. ResearchGate. [Link]

-

CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. Vanderbilt University. [Link]

-

1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]

-

Infrared Spectroscopy Absorption Table. Chemistry LibreTexts. [Link]

-

3',4',5'-Trimethoxycinnamyl-alcohol - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

IR Chart. University of Colorado Boulder. [Link]

-

IR Absorption Table. UCLA Chemistry and Biochemistry. [Link]

-

Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. NIH. [Link]

-

Bio-derived Production of Cinnamyl Alcohol via a Three Step Biocatalytic Cascade and Metabolic Engineering. ResearchGate. [Link]

-

Polygala tenuifolia: a source for anti-Alzheimer's disease drugs. PubMed. [Link]

-

Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity. Springer Link. [Link]

-

Isolation and Characterization of Phenylpropanoid and Lignan Compounds from Peperomia pellucida [L.] Kunth with Estrogenic Activities. MDPI. [Link]

-

Isolation and Characterization of Phenylpropanoid and Lignan Compounds from Peperomia pellucida [L.] Kunth with Estrogenic Activities. PubMed. [Link]

Sources

- 1. This compound | C12H16O4 | CID 6436306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Polygala tenuifolia: a source for anti-Alzheimer's disease drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. The isolation of eleutherococcus senticosus constituents by centrifugal partition chromatography and their quantitative determination by high performance liquid chromatography [periodicos.capes.gov.br]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. whitman.edu [whitman.edu]

An In-depth Technical Guide to the Biosynthesis of 3,4,5-Trimethoxycinnamyl Alcohol in Plants

Abstract

This technical guide provides a comprehensive overview of the biosynthetic pathway of 3,4,5-trimethoxycinnamyl alcohol in plants, a compound of interest for its potential applications in drug development and materials science. While not a canonical monolignol, its biosynthesis is intricately linked to the well-established phenylpropanoid pathway, the central metabolic route for the production of a vast array of plant secondary metabolites. This document will detail the established enzymatic steps leading to its likely precursor, sinapyl alcohol, and then extrapolate the putative final O-methylation step. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols to investigate this novel biosynthetic route.

Introduction: The Phenylpropanoid Pathway and the Origins of this compound

The phenylpropanoid pathway is a cornerstone of plant secondary metabolism, responsible for the synthesis of thousands of compounds that play critical roles in plant growth, development, and defense.[1] This pathway begins with the amino acid phenylalanine and, through a series of enzymatic reactions, gives rise to lignin precursors (monolignols), flavonoids, coumarins, and stilbenes.[1][2] The canonical monolignols, which are the primary building blocks of lignin, are p-coumaryl alcohol, coniferyl alcohol, and sinapyl alcohol.[3]

This compound is a derivative of sinapyl alcohol (4-hydroxy-3,5-dimethoxycinnamyl alcohol), distinguished by a methoxy group at the C4 position of the phenyl ring instead of a hydroxyl group. While it has been identified in some plant species, such as the bark of the cinnamon tree, its biosynthetic pathway is not as well-elucidated as that of the primary monolignols.[4][5] This guide will lay out the established pathway to sinapyl alcohol and then propose a final enzymatic step to this compound, providing a roadmap for its investigation.

The Core Biosynthetic Pathway: From Phenylalanine to Sinapyl Aldehyde

The journey from phenylalanine to sinapyl alcohol is a multi-step process involving a series of key enzymes. This pathway can be conceptually divided into the general phenylpropanoid pathway and the monolignol-specific branch.

The General Phenylpropanoid Pathway

This initial set of reactions converts phenylalanine into key hydroxycinnamoyl-CoA esters, which are precursors for various downstream pathways.[6][7]

-

Phenylalanine Ammonia-Lyase (PAL): The pathway is initiated by the deamination of phenylalanine by PAL to form cinnamic acid.[8] This is a critical entry point into phenylpropanoid metabolism.

-

Cinnamate 4-Hydroxylase (C4H): Cinnamic acid is then hydroxylated at the 4-position by C4H, a cytochrome P450 monooxygenase, to produce p-coumaric acid.[8]

-

4-Coumarate:CoA Ligase (4CL): The carboxyl group of p-coumaric acid is activated by 4CL through the formation of a thioester bond with coenzyme A, yielding p-coumaroyl-CoA.[9]

Caption: The General Phenylpropanoid Pathway.

The Monolignol-Specific Branch to Sinapyl Aldehyde

From p-coumaroyl-CoA, the pathway branches towards the synthesis of different monolignols. The route to sinapyl aldehyde involves a series of hydroxylations and methylations.

-

p-Coumaroyl Shikimate 3'-Hydroxylase (C3'H): This enzyme hydroxylates p-coumaroyl shikimate (formed from p-coumaroyl-CoA by hydroxycinnamoyl-CoA:shikimate hydroxycinnamoyl transferase, HCT) to produce caffeoyl shikimate.

-

Caffeoyl-CoA O-Methyltransferase (CCoAOMT): The 3-hydroxyl group of caffeoyl-CoA is methylated by CCoAOMT to yield feruloyl-CoA.[10]

-

Cinnamoyl-CoA Reductase (CCR): Feruloyl-CoA is then reduced by CCR to coniferaldehyde.[8]

-

Ferulate 5-Hydroxylase (F5H) / Coniferaldehyde 5-Hydroxylase (CAld5H): In angiosperms, the pathway to syringyl lignin precursors proceeds via the 5-hydroxylation of either ferulic acid or coniferaldehyde.[9][10] This step is crucial for the subsequent addition of the second methoxy group. The product is 5-hydroxyconiferaldehyde.

-

Caffeic Acid O-Methyltransferase (COMT): The 5-hydroxyl group of 5-hydroxyconiferaldehyde is then methylated by COMT to produce sinapaldehyde.[9][11]

Caption: Biosynthesis of Sinapaldehyde.

The Final Steps: Reduction to Sinapyl Alcohol and the Putative Methylation to this compound

Formation of Sinapyl Alcohol

The final step in the biosynthesis of sinapyl alcohol is the reduction of sinapaldehyde.

-

Cinnamyl Alcohol Dehydrogenase (CAD) / Sinapyl Alcohol Dehydrogenase (SAD): This reduction is catalyzed by a class of NADPH-dependent enzymes.[12][13] While CAD enzymes can act on a range of cinnamaldehydes, specific SADs have been identified that show a preference for sinapaldehyde, particularly in angiosperms where syringyl lignin is abundant.[12][14]

The Hypothetical Final Step: O-Methylation of Sinapyl Alcohol

The conversion of sinapyl alcohol to this compound requires the methylation of the 4-hydroxyl group. This reaction would be catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT).

-

Putative Sinapyl Alcohol 4-O-Methyltransferase (SA-4OMT): While a naturally occurring enzyme with this specific activity has not been definitively characterized, the existence of a vast and diverse family of plant OMTs suggests its potential existence.[12] These enzymes are known to methylate a wide array of secondary metabolites, including other phenylpropanoids.[6] Furthermore, research into the directed evolution of OMTs has successfully generated enzymes capable of methylating the 4-hydroxyl group of monolignols, providing a proof-of-concept for this enzymatic transformation.[9]

The natural occurrence of other 3,4,5-trimethoxylated phenylpropanoids, such as 3,4,5-trimethoxybenzaldehyde, further supports the possibility of a dedicated enzymatic machinery for this type of modification in certain plant species.[4]

Caption: Final reduction and hypothetical methylation steps.

Experimental Protocols for Pathway Elucidation

Investigating the biosynthesis of this compound requires a multi-faceted approach, combining enzyme assays, metabolic profiling, and molecular biology techniques.

Identification and Characterization of the Putative SA-4OMT

Objective: To identify and characterize the O-methyltransferase responsible for the conversion of sinapyl alcohol to this compound.

Methodology:

-

Plant Material Selection: Choose a plant species known to produce this compound or other 3,4,5-trimethoxylated compounds.[4]

-

Transcriptome Analysis: Perform RNA-sequencing on tissues actively producing the target compound to identify candidate OMT genes that are highly expressed.

-

Gene Cloning and Heterologous Expression: Clone the full-length cDNA of candidate OMTs into an expression vector (e.g., pET vectors for E. coli or pYES vectors for yeast) and express the recombinant proteins.

-

Protein Purification: Purify the recombinant OMTs using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

-

Enzyme Assays:

-

Reaction Mixture:

-

100 mM Tris-HCl buffer (pH 7.5)

-

1 mM DTT

-

1 mM S-adenosyl-L-methionine (SAM)

-

500 µM Sinapyl alcohol (substrate)

-

1-5 µg of purified recombinant OMT

-

-

Incubation: Incubate the reaction mixture at 30°C for 1-2 hours.

-

Reaction Termination and Product Extraction: Stop the reaction by adding 1 M HCl and extract the product with ethyl acetate.

-

Product Analysis: Analyze the reaction products by HPLC and LC-MS to identify the formation of this compound.

-

-

Kinetic Analysis: Determine the kinetic parameters (Km and kcat) of the characterized OMT with sinapyl alcohol as the substrate.

Metabolic Profiling of Plant Tissues

Objective: To detect and quantify this compound and its precursors in plant tissues.

Methodology:

-

Sample Preparation: Harvest and freeze-dry plant tissues. Grind the dried tissue to a fine powder.

-

Extraction: Extract the metabolites using a suitable solvent system, such as 80% methanol.

-

Analysis by LC-MS/MS:

-

Chromatography: Use a reverse-phase C18 column with a gradient elution of water (with 0.1% formic acid) and acetonitrile.

-

Mass Spectrometry: Employ a tandem mass spectrometer (e.g., Q-TOF or triple quadrupole) in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of the target analyte and its precursors.

-

Quantification: Use authentic standards to create calibration curves for absolute quantification.

-

Data Presentation

Table 1: Key Enzymes in the Biosynthesis of Sinapyl Alcohol

| Enzyme | Abbreviation | EC Number | Substrate(s) | Product(s) |

| Phenylalanine Ammonia-Lyase | PAL | 4.3.1.24 | L-Phenylalanine | trans-Cinnamate |

| Cinnamate 4-Hydroxylase | C4H | 1.14.14.91 | trans-Cinnamate | p-Coumarate |

| 4-Coumarate:CoA Ligase | 4CL | 6.2.1.12 | p-Coumarate | p-Coumaroyl-CoA |

| Cinnamoyl-CoA Reductase | CCR | 1.2.1.44 | Feruloyl-CoA | Coniferaldehyde |

| Ferulate 5-Hydroxylase | F5H | 1.14.-.- | Ferulate | 5-Hydroxyferulate |

| Caffeic Acid O-Methyltransferase | COMT | 2.1.1.68 | 5-Hydroxyconiferaldehyde | Sinapaldehyde |

| Cinnamyl Alcohol Dehydrogenase | CAD | 1.1.1.195 | Sinapaldehyde | Sinapyl Alcohol |

Conclusion

The biosynthesis of this compound represents a fascinating extension of the core phenylpropanoid pathway. While the complete enzymatic machinery is yet to be fully elucidated, the foundational steps leading to its likely precursor, sinapyl alcohol, are well-established. The putative final O-methylation step presents an exciting area for future research, with significant implications for metabolic engineering and the production of novel bioactive compounds. The experimental approaches outlined in this guide provide a robust framework for researchers to unravel the intricacies of this biosynthetic pathway.

References

-

Frontiers. (n.d.). Sinapic Acid and Sinapate Esters in Brassica: Innate Accumulation, Biosynthesis, Accessibility via Chemical Synthesis or Recovery From Biomass, and Biological Activities. Retrieved from [Link]

- Lu, S., & Chiang, V. L. (2000). Caffeic acid O-methyltransferase and its function in lignin biosynthesis. Plant Physiology, 124(2), 563–578.

-

Wikipedia. (n.d.). Sinapyl alcohol. Retrieved from [Link]

- Lam, K. C., Ibrahim, R. K., Behdad, B., & Gulick, P. J. (2007). Structure, function, and evolution of plant O-methyltransferases. Genome, 50(11), 1001-1013.

-

MDPI. (2021). Rational Design of Resveratrol O-methyltransferase for the Production of Pinostilbene. Retrieved from [Link]

-

MDPI. (2020). Molecular Mechanisms of Lignans in Lowering Blood Pressure and Anti-Obesity Effects: A Review. Retrieved from [Link]

- Li, Y., et al. (2015). Engineering a Monolignol 4-O-Methyltransferase with High Selectivity for the Condensed Lignin Precursor Coniferyl Alcohol. Journal of Biological Chemistry, 290(44), 26715-26724.

-

ResearchGate. (n.d.). Biosynthetic pathway from phenylalanine 1 to coniferyl alcohol 11 and.... Retrieved from [Link]

- Li, L., et al. (2001). The Last Step of Syringyl Monolignol Biosynthesis in Angiosperms Is Regulated by a Novel Gene Encoding Sinapyl Alcohol Dehydrogenase. The Plant Cell, 13(7), 1567-1586.

- Liu, C. J. (2018). Lignins: Biosynthesis and Biological Functions in Plants. International Journal of Molecular Sciences, 19(2), 335.

-

ResearchGate. (n.d.). (a) Synthesis of trans-3,4-dimethoxy-5-hydroxycinnamyl alcohol.... Retrieved from [Link]

- Ferrer, J. L., et al. (2008). Structure and function of enzymes involved in the biosynthesis of phenylpropanoids. Plant Physiology and Biochemistry, 46(3), 356-370.

- Stewart, J. J., et al. (2011). Syringyl Lignin Is Unaltered by Severe Sinapyl Alcohol Dehydrogenase Suppression in Tobacco. The Plant Cell, 23(12), 4235-4246.

-

Maximum Academic Press. (2025). Functional characterization of O-methyltransferases involved in biosynthesis of flavonoids in dwarf banana Musella lasiocarpa. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3',4',5'-trimethoxycinnamyl alcohol, 30273-62-2. Retrieved from [Link]

-

Frontiers. (2018). Regulation of Lignin Biosynthesis and Its Role in Growth-Defense Tradeoffs. Retrieved from [Link]

-

PubMed Central. (2022). Identification and Characterization of Cinnamyl Alcohol Dehydrogenase Encoding Genes Involved in Lignin Biosynthesis and Resistance to Verticillium dahliae in Upland Cotton (Gossypium hirsutum L.). Retrieved from [Link]

-

BioOne Complete. (2011). The Phenylpropanoid Pathway in Arabidopsis. Retrieved from [Link]

Sources

- 1. psecommunity.org [psecommunity.org]

- 2. researchgate.net [researchgate.net]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Identification of One O-Methyltransferase Gene Involved in Methylated Flavonoid Biosynthesis Related to the UV-B Irradiation Response in Euphorbia lathyris | MDPI [mdpi.com]

- 6. Synthesis, Characterization, and In Vivo Study of Some Novel 3,4,5-Trimethoxybenzylidene-hydrazinecarbothioamides and Thiadiazoles as Anti-Apoptotic Caspase-3 Inhibitors | MDPI [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Engineering a Monolignol 4-O-Methyltransferase with High Selectivity for the Condensed Lignin Precursor Coniferyl Alcohol - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel pyrrolizines bearing 3,4,5-trimethoxyphenyl moiety: design, synthesis, molecular docking, and biological evaluation as potential multi-target cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sequencing around 5-Hydroxyconiferyl Alcohol-Derived Units in Caffeic Acid O-Methyltransferase-Deficient Poplar Lignins - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Functional Diversification and Structural Origins of Plant Natural Product Methyltransferases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Conversion of guaiacyl to syringyl moieties on the cinnamyl alcohol pathway during the biosynthesis of lignin in angiosperms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. maxapress.com [maxapress.com]

An In-Depth Technical Guide to the Biological Activities of 3,4,5-Trimethoxycinnamyl Alcohol

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

3,4,5-Trimethoxycinnamyl alcohol, a phenylpropanoid naturally found in plants such as Perilla frutescens and Juniperus thurifera, has emerged as a molecule of significant interest in the field of drug discovery and development.[1][2] This compound, and its derivatives, form the structural backbone of various bioactive molecules, including the well-known Eleutheroside E from Eleutherococcus senticosus (Siberian Ginseng).[3] Emerging research has illuminated a spectrum of biological activities, positioning this compound as a promising scaffold for the development of novel therapeutics. This technical guide provides a comprehensive overview of its known biological activities, underlying mechanisms of action, and detailed experimental protocols for its synthesis and evaluation.

Chemical Synthesis

The synthesis of this compound can be achieved through a multi-step process, typically starting from a commercially available precursor such as gallic acid or 3,4,5-trimethoxybenzaldehyde. A common and effective route involves the reduction of 3,4,5-trimethoxycinnamic acid.

Protocol: Synthesis of this compound via Reduction of 3,4,5-Trimethoxycinnamic Acid

This protocol outlines a two-step synthesis starting from 3,4,5-trimethoxybenzaldehyde.

Step 1: Synthesis of 3,4,5-Trimethoxycinnamic Acid via Knoevenagel Condensation

This step is adapted from a green chemistry approach, avoiding the use of harsh reagents like pyridine.

-

Materials:

-

3,4,5-Trimethoxybenzaldehyde

-

Malonic acid

-

Ammonium bicarbonate

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

6M Hydrochloric acid (HCl)

-

Ethanol (EtOH)

-

-

Procedure:

-

In a suitable reaction vessel, combine 3,4,5-trimethoxybenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and ammonium bicarbonate (0.4 equivalents).

-

Add a minimal amount of ethyl acetate to create a slurry.

-

Heat the mixture in an oil bath at approximately 140°C for 2 hours, or until gas evolution ceases. The reaction mixture will become viscous and may change color.

-

After cooling, dissolve the reaction mass in a saturated sodium bicarbonate solution.

-

Wash the aqueous solution with ethyl acetate to remove any unreacted aldehyde.

-

Acidify the aqueous layer to a pH of 2 with 6M HCl to precipitate the 3,4,5-trimethoxycinnamic acid.

-

Filter the precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a water:ethanol mixture (e.g., 4:1) to obtain pure 3,4,5-trimethoxycinnamic acid as white crystals.[4]

-

Step 2: Reduction of 3,4,5-Trimethoxycinnamic Acid to this compound

This step utilizes the powerful reducing agent Lithium Aluminium Hydride (LiAlH₄). Caution: LiAlH₄ is a highly reactive and pyrophoric substance. Handle with extreme care under an inert atmosphere (e.g., argon or nitrogen) and use appropriate personal protective equipment.

-

Materials:

-

3,4,5-Trimethoxycinnamic acid

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF) or diethyl ether

-

Anhydrous sodium sulfate

-

Ethyl acetate

-

Saturated aqueous sodium potassium tartrate solution (Rochelle's salt) or dilute HCl for quenching.

-

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, suspend LiAlH₄ (typically 1.5-2 equivalents) in anhydrous THF under a nitrogen atmosphere.

-

Dissolve the 3,4,5-trimethoxycinnamic acid in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0°C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0°C and carefully quench the excess LiAlH₄ by the dropwise addition of ethyl acetate, followed by a saturated aqueous solution of sodium potassium tartrate or a dilute acid.

-

Filter the resulting suspension to remove the aluminum salts.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Anti-inflammatory Activity

This compound and its derivatives have demonstrated significant anti-inflammatory properties. The primary mechanism of action involves the modulation of key inflammatory pathways, including the inhibition of cyclooxygenase (COX) enzymes and the suppression of pro-inflammatory cytokine production through the NF-κB and NLRP3 inflammasome pathways.

Mechanism of Action: Inhibition of the NF-κB and NLRP3 Inflammasome Pathways

The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and adhesion molecules. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and initiate gene transcription.

This compound and its derivatives have been shown to inhibit the activation of NF-κB.[5] This inhibition can occur at multiple levels, including the prevention of IκB degradation and the direct inhibition of NF-κB nuclear translocation.

Furthermore, cinnamyl alcohol has been shown to exert its anti-inflammatory effects in a sepsis animal model by targeting the NLRP3 inflammasome pathway.[6][7] The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). Cinnamyl alcohol administration was found to reduce the plasma concentrations of IL-1β and IL-18 in septic mice.[7]

Caption: Anti-inflammatory mechanism of this compound.

Experimental Protocol: In Vitro Anti-inflammatory Assay - Inhibition of Protein Denaturation

This assay provides a simple and rapid method to screen for anti-inflammatory activity. Denaturation of proteins is a well-documented cause of inflammation.

-

Materials:

-

Bovine Serum Albumin (BSA)

-

Phosphate Buffered Saline (PBS), pH 6.4

-

This compound

-

Diclofenac sodium (as a standard)

-

Spectrophotometer

-

-

Procedure:

-

Prepare a 0.2% (w/v) solution of BSA in PBS.

-

Prepare various concentrations of this compound and diclofenac sodium.

-

To 0.5 mL of the BSA solution, add 0.5 mL of the test or standard solution.

-

Incubate the mixtures at 37°C for 20 minutes.

-

Induce denaturation by heating at 70°C for 10 minutes.

-

After cooling, measure the absorbance of the solutions at 660 nm.

-

Calculate the percentage inhibition of protein denaturation using the following formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100

-

-

Data Analysis: Determine the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of protein denaturation.

| Compound | IC₅₀ (Protein Denaturation) |

| Diclofenac Sodium | ~5-10 µg/mL |

| This compound | To be determined experimentally |

Anticancer Activity

The 3,4,5-trimethoxyphenyl moiety is a key pharmacophore in many potent anticancer agents, particularly those that target the microtubule network.[8] this compound and its derivatives, especially chalcones, have emerged as promising anticancer agents due to their ability to inhibit tubulin polymerization.

Mechanism of Action: Inhibition of Tubulin Polymerization

Microtubules are dynamic polymers of α- and β-tubulin heterodimers that are essential for various cellular processes, including cell division, motility, and intracellular transport. The dynamic instability of microtubules is critical for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Compounds containing the 3,4,5-trimethoxyphenyl group often bind to the colchicine-binding site on β-tubulin. This binding prevents the polymerization of tubulin into microtubules, leading to the disruption of the microtubule network.[9] This antimitotic activity makes these compounds potent anticancer agents. Several derivatives of 3,4,5-trimethoxycinnamic acid have shown significant antiproliferative activity against various cancer cell lines with IC₅₀ values in the low micromolar to nanomolar range.[7][10]

Caption: Anticancer mechanism via tubulin polymerization inhibition.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This fluorescence-based assay directly measures the effect of a compound on the polymerization of purified tubulin.

-

Materials:

-

Purified tubulin (>99% pure)

-

General Tubulin Buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Fluorescent reporter dye (e.g., DAPI)

-

This compound

-

Colchicine (as a positive control for inhibition)

-

Paclitaxel (as a positive control for promotion)

-

96-well microplate and fluorescence plate reader

-

-

Procedure:

-

Prepare a tubulin solution (e.g., 3 mg/mL) in ice-cold General Tubulin Buffer.

-

In a pre-chilled 96-well plate, add various concentrations of this compound, controls, and vehicle.

-

To each well, add the tubulin solution and the fluorescent reporter dye.

-

Initiate polymerization by adding GTP to each well.

-

Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C and measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) at the appropriate excitation and emission wavelengths for the dye.

-

-

Data Analysis: Plot fluorescence intensity versus time. The rate of polymerization is determined from the slope of the linear portion of the curve. Calculate the percentage of inhibition for each concentration and determine the IC₅₀ value.

| Compound | IC₅₀ (Tubulin Polymerization) |

| Colchicine | ~1-5 µM |

| This compound Derivative (Compound 3g) | 2.5–50 μM (concentration-dependent inhibition)[10] |

| 3,4,5-trimethoxyphenyl-based derivative (Compound 4c) | 17 ± 0.3 μM[11] |

Experimental Protocol: Cell-Based Anticancer Assay - MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates and a microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC₅₀ value.

| Compound/Derivative | Cell Line | IC₅₀ |

| 3,4,5-trimethoxy flavonoid benzimidazole derivative (Compound 15) | MGC-803 | 20.47 ± 2.07 µM[12] |

| MCF-7 | 43.42 ± 3.56 µM[12] | |

| HepG-2 | 35.45 ± 2.03 µM[12] | |

| MFC | 23.47 ± 3.59 µM[12] | |

| N-(3,4,5-trimethoxycinnamoyl) anthranilic acid derivative (Compound 5a) | MCF-7 | >100 µM (27.04% inhibition at 100 µM)[13] |

| HepG2 | >100 µM (46.23% inhibition at 100 µM)[13] |

Neuroprotective Activity

This compound, as a component of Eleutheroside E, contributes to the neuroprotective effects observed with Siberian Ginseng. The primary mechanism underlying this activity is the mitigation of oxidative stress, a key pathological factor in many neurodegenerative diseases.

Mechanism of Action: Attenuation of Oxidative Stress via the Nrf2 Pathway

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense system, leads to neuronal damage and apoptosis. The transcription factor Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, leading to their expression.

Eleutheroside E has been shown to exert neuroprotective effects by reducing intracellular ROS levels. This is likely mediated, at least in part, by the activation of the Nrf2 pathway, leading to an enhanced antioxidant capacity within neuronal cells.

Caption: Neuroprotective mechanism via the Nrf2 antioxidant pathway.

Experimental Protocol: In Vitro Neuroprotection Assay - H₂O₂-Induced Oxidative Stress in SH-SY5Y Cells

The SH-SY5Y human neuroblastoma cell line is a widely used model for studying neurodegenerative diseases and neuroprotection.

-

Materials:

-

SH-SY5Y cells

-

Complete cell culture medium

-

Hydrogen peroxide (H₂O₂)

-

This compound

-

MTT solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates and a microplate reader

-

-

Procedure:

-

Seed SH-SY5Y cells in a 96-well plate and allow them to differentiate into a neuronal phenotype if required.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Induce oxidative stress by adding a pre-determined toxic concentration of H₂O₂ to the cells and incubate for 24 hours.[6]

-

Assess cell viability using the MTT assay as described in the anticancer activity section.

-

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and the H₂O₂-treated control. Determine the concentration of this compound that provides significant neuroprotection.

Conclusion

This compound is a versatile natural product scaffold with a compelling range of biological activities. Its anti-inflammatory, anticancer, and neuroprotective properties, underpinned by well-defined mechanisms of action, make it a strong candidate for further investigation in drug discovery programs. The detailed protocols provided in this guide offer a robust framework for the synthesis and evaluation of this promising compound and its derivatives. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties to translate its preclinical potential into clinical applications.

References

-

The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway. (n.d.). Annals of Translational Medicine. [Link]

-

How has Eleuthero improved patient outcomes?. (n.d.). Consensus. [Link]

-

How has Eleuthero improved patient outcomes?. (n.d.). Consensus. [Link]

-

The anti-inflammatory effects of cinnamyl alcohol on sepsis-induced mice via the NLRP3 inflammasome pathway. (n.d.). Annals of Translational Medicine. [Link]

-

Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant. (2025, June 8). PubMed Central. [Link]

-

Study on the protective effects and mechanisms of eleutherococcus senticosus on korsakoff syndrome. (n.d.). Frontiers. [Link]

-

Effect of Eleutheroside E on an MPTP-Induced Parkinson's Disease Cell Model and Its Mechanism. (n.d.). MDPI. [Link]

-

The IC 50 values (µM) of inhibition of tubulin polymerization. Data are... (n.d.). ResearchGate. [Link]

-

Inhibition of tubulin polymerization (IC 50 ) of compounds 6 r and 6 y. (n.d.). ResearchGate. [Link]

-

Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. (2025, November 24). PubMed Central. [Link]

-

Preparation of alcohols using LiAlH4 (video) | Khan Academy. (n.d.). Khan Academy. [Link]

-

Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells. (2020, May 10). PubMed. [Link]

-

Neuroprotective Effects and Mechanisms of Arecoline Against H2O2-Induced Damage in SH-SY5Y Cells. (n.d.). MDPI. [Link]

-

Design, Synthesis, In Vitro Anticancer Evaluation and Molecular Modelling Studies of 3,4,5-Trimethoxyphenyl-Based Derivatives as Dual EGFR/HDAC Hybrid Inhibitors. (2021, November 17). PubMed Central. [Link]

-

Neuroprotective Activity of Mentha Species on Hydrogen Peroxide-Induced Apoptosis in SH-SY5Y Cells. (n.d.). MDPI. [Link]

-

This compound | C12H16O4 - PubChem. (n.d.). PubChem. [Link]

-

Conversion of carboxylic acids to alcohols using LiAlH4. (2023, January 22). Chemistry LibreTexts. [Link]

-

Inhibition of ovine COX-2 (IC50 value) for compound 3. (n.d.). ResearchGate. [Link]

-

Inhibition of tubulin (unknown origin) polymerization by fluorescence assay. (n.d.). PubChem. [Link]

-

Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. (n.d.). ResearchGate. [Link]

-

Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents. (n.d.). National Institutes of Health. [Link]

-

The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]

-

Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. (n.d.). PubMed Central. [Link]

-

Trimethoxycinnamates and Their Cholinesterase Inhibitory Activity. (2021, May 20). MDPI. [Link]

-

Eleutherococcus root: a comprehensive review of its phytochemistry and pharmacological potential in the context of its adaptogenic effect. (n.d.). National Institutes of Health. [Link]

-

A comparative study on root and bark extracts of Eleutherococcus senticosus and their effects on human macrophages. (2020, February 15). ResearchGate. [Link]

-

This compound | C12H16O4 - PubChem. (n.d.). PubChem. [Link]

-

3,4,5-Trimethoxycinnamic acid | C12H14O5 - PubChem. (n.d.). National Institutes of Health. [Link]

-

Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. (2022, December 26). Science Madness. [Link]

-

Synthesis and Anticancer Activity Evaluation of N-(3,4,5-Trimethoxycinnamoyl)anthranilic Acid Derivatives. (2025, January 23). Bentham Science Publisher. [Link]

-

3,4,5-Trimethoxychalcones Tubulin Inhibitors with a Stable Colchicine Binding Site as Potential Anticancer Agents. (2022, October 15). ResearchGate. [Link]

-

Determination of Eleutheroside B and Eleutheroside E in Extracts from Eleutherococcus senticosus by Liquid Chromatography/Mass Spectrometry | Request PDF. (2025, August 5). ResearchGate. [https://www.researchgate.net/publication/382894611_Determination_of_Eleutheroside_B_and_Eleutheroside_E_in_Extracts_from_Eleutherococcus_senticosus_by_Liquid_ChromatographyMass_Spectrometry]([Link]_ ChromatographyMass_Spectrometry)

-

3-aryl-4-(3,4,5-trimethoxyphenyl)pyridines inhibit tubulin polymerisation and act as anticancer agents. (n.d.). National Institutes of Health. [Link]

-

HPTLC-profiling of eleutherosides, mechanism of antioxidative action of eleutheroside E1, the PAMPA test with LC/MS detection and the structure–activity relationship. (n.d.). PubMed Central. [Link]

-

2-amino-3,4,5-trimethoxybenzophenones as potent tubulin polymerization inhibitors. (n.d.). [Link]

-

Study on the technology of efficient extraction of eleutheroside E from Acanthopanax senticosus by green solvent DES. (2022, June 6). PubMed. [Link]

-

Metabolome and transcriptome analysis of eleutheroside B biosynthesis pathway in Eleutherococcus senticosus. (2022, June 6). PubMed Central. [Link]

-

Natural antitubulin agents: Importance of 3,4,5-trimethoxyphenyl fragment. (n.d.). ResearchGate. [Link]

-

An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. (n.d.). PubMed Central. [Link]

Sources

- 1. This compound | C12H16O4 | CID 6436306 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Eleutherococcus senticosus (Acanthopanax senticosus): An Important Adaptogenic Plant - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. researchgate.net [researchgate.net]

- 5. Research progress in the biological activities of 3,4,5-trimethoxycinnamic acid (TMCA) derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Design, synthesis and biological evaluation of 3′,4′,5′-trimethoxy flavonoid benzimidazole derivatives as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Microwave-assisted synthesis of tubulin assembly inhibitors as anticancer agents by aryl ring reversal and conjunctive approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5 LiAlH4 [ch.ic.ac.uk]

- 12. Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Comprehensive In Vitro Analysis of 3,4,5-Trimethoxycinnamyl Alcohol: A Preliminary Technical Guide

Introduction: Unveiling the Potential of a Nature-Inspired Scaffold

3,4,5-Trimethoxycinnamyl alcohol is a phenolic compound found in various plant species, including Perilla frutescens and Juniperus thurifera.[1] Its chemical structure, characterized by a cinnamyl alcohol backbone with three methoxy groups on the phenyl ring, presents a promising scaffold for biological activity. This guide provides a comprehensive framework for the preliminary in vitro evaluation of this compound, drawing upon the known bioactivities of structurally related compounds to inform a logical and scientifically rigorous investigational workflow.

Derivatives of the closely related 3,4,5-trimethoxycinnamic acid (TMCA) have demonstrated a wide array of pharmacological effects, including antitumor, antiviral, anti-inflammatory, and antimicrobial properties.[2][3] Furthermore, the 3,4,5-trimethoxybenzyl moiety has been shown to enhance the anti-inflammatory activity of non-steroidal anti-inflammatory drugs (NSAIDs) through conjugation.[4][5][6][7] A significant association is also found with Eleutheroside E, a key bioactive component of the adaptogenic herb Eleutherococcus senticosus (Siberian Ginseng), which is recognized for its anti-inflammatory, antioxidant, and neuroprotective benefits.[8][9][10] These findings collectively suggest that this compound itself may possess valuable therapeutic properties worthy of in-depth investigation.

This technical guide is designed for researchers, scientists, and drug development professionals. It outlines a series of preliminary in vitro studies to systematically explore the cytotoxic, anti-inflammatory, and antioxidant potential of this compound. The methodologies presented are intended to be robust and self-validating, providing a solid foundation for further preclinical development.

Physicochemical Properties of this compound

A foundational understanding of the test compound's properties is critical for accurate experimental design and data interpretation.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₆O₄ | PubChem[1] |

| Molecular Weight | 224.25 g/mol | PubChem[1] |

| IUPAC Name | (E)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-ol | PubChem[1] |

| CAS Number | 30273-62-2 | PubChem[1] |

Proposed In Vitro Investigational Workflow

The following workflow provides a structured approach to the initial in vitro characterization of this compound, progressing from broad cytotoxicity screening to more specific mechanistic assays.

Caption: Proposed investigational workflow for this compound.

Part 1: Foundational Cytotoxicity Assessment

The initial step in evaluating any novel compound is to determine its effect on cell viability. This establishes a safe concentration range for subsequent, more specific bioactivity assays, ensuring that observed effects are not simply a consequence of cell death.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

Human cell line (e.g., HEK293 for general cytotoxicity, or a relevant cancer cell line like MCF-7 or HepG2)

-

This compound (stock solution in DMSO)

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

MTT solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control (DMSO-treated cells). Plot the results to determine the IC₅₀ (half-maximal inhibitory concentration) value.

Part 2: Investigation of Anti-inflammatory Properties

Chronic inflammation is a key driver of many diseases. The structural similarity of this compound to known anti-inflammatory compounds warrants a thorough investigation of its potential in this area.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of the compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Lipopolysaccharide (LPS)

-

Griess Reagent

-

This compound

Procedure:

-

Cell Culture and Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

-

Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent and incubate at room temperature for 10 minutes.

-

Absorbance Reading: Measure the absorbance at 540 nm. A standard curve using sodium nitrite is used to quantify the nitrite concentration.

-

Analysis: Compare the NO levels in treated cells to the LPS-stimulated control to determine the percentage of inhibition.

Potential Anti-inflammatory Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation. Many anti-inflammatory compounds exert their effects by inhibiting this pathway.

Caption: Potential inhibition of the NF-κB signaling pathway.

Part 3: Evaluation of Antioxidant Capacity

Oxidative stress is implicated in the pathogenesis of numerous diseases. The phenolic nature of this compound suggests it may possess antioxidant properties.

Experimental Protocol: DPPH Radical Scavenging Assay

The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method to determine the radical scavenging activity of a compound.

Materials:

-

DPPH solution (in methanol)

-

This compound

-

Ascorbic acid (positive control)

-

Methanol

Procedure:

-

Reaction Mixture: In a 96-well plate, mix various concentrations of this compound with a methanolic solution of DPPH.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: The percentage of radical scavenging activity is calculated using the formula: [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) is then determined.

Part 4: Preliminary Anticancer Activity Screening

Given the demonstrated anticancer activity of TMCA derivatives, it is logical to investigate whether this compound can inhibit the proliferation of cancer cells.[2]

Experimental Protocol: Anti-proliferative Assay on Cancer Cell Lines